Bicyclo[3.2.1]octan-6-amine chemical structure and properties
Bicyclo[3.2.1]octan-6-amine chemical structure and properties
This guide provides an in-depth technical analysis of the Bicyclo[3.2.1]octan-6-amine scaffold, a conformationally rigid carbocycle increasingly utilized in medicinal chemistry to modulate pharmacokinetic profiles and receptor binding affinity.
Structural Dynamics, Synthetic Pathways, and Pharmacological Utility[1]
Executive Summary
Bicyclo[3.2.1]octan-6-amine represents a privileged scaffold in modern drug discovery, offering a saturated, three-dimensional bioisostere for planar aromatic rings or flexible alkyl chains. Unlike its heterocyclic cousin, the 8-azabicyclo[3.2.1]octane (tropane) system, the carbocyclic 6-amine variant provides a unique vector for substituent projection, primarily utilized to rigidify ethylamine side chains in neurotransmitter analogs (e.g., melatonin, serotonin).
This guide details the structural properties, stereoselective synthesis, and application of this scaffold, distinguishing between the pharmacologically distinct exo and endo isomers.
Structural Analysis & Stereochemistry
The bicyclo[3.2.1]octane core consists of two fused rings sharing bridgehead carbons at positions 1 and 5. The nomenclature dictates:
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C2–C4 : Three-carbon bridge (often in a chair conformation).
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C6–C7 : Two-carbon bridge (the site of functionalization).
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C8 : One-carbon bridge.
Conformational Dynamics
The C6 position is critical because substituents here can adopt two distinct stereochemical orientations relative to the C8 bridge:
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Exo-isomer : The amine group points away from the larger three-carbon bridge. This is generally the thermodynamically more stable and sterically accessible position.
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Endo-isomer : The amine points towards the three-carbon bridge, often incurring transannular strain (flagpole interactions) with axial hydrogens at C2/C4.
Pka & Basicity : The basicity of the primary amine is influenced by the rigid cage. While typical aliphatic amines have a pKa ~10.5, the steric bulk of the bicyclic cage can hinder solvation of the ammonium ion, potentially lowering the pKa slightly (9.8–10.2), which improves blood-brain barrier (BBB) permeability by increasing the fraction of neutral species at physiological pH.
Synthetic Methodologies
The synthesis of bicyclo[3.2.1]octan-6-amine typically proceeds via the ketone intermediate bicyclo[3.2.1]octan-6-one (CAS 6553-12-4) .
Pathway A: The Norbornene Expansion (Ring Rearrangement)
This route utilizes the readily available norbornene (bicyclo[2.2.1]heptene) framework.
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Cyclopropanation : Norbornene is treated with dichlorocarbene (:CCl2) to form a tricyclic adduct.
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Ring Expansion : Thermal or solvolytic rearrangement expands the [2.2.1] system to the [3.2.1] system, yielding a haloketone.
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Dehalogenation : Reduction yields bicyclo[3.2.1]octan-6-one.
Pathway B: Reductive Amination (Ketone to Amine)
Direct conversion of the ketone to the amine allows for stereochemical control.
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Reagents : Ammonium acetate (
), Sodium cyanoborohydride ( ). -
Stereoselectivity : The hydride donor preferentially attacks from the less hindered exo face, pushing the forming amine to the endo position, or vice versa depending on the specific steric bulk of the reducing agent. However, thermodynamic equilibration often favors the exo-amine.
Visualization: Synthetic Logic Flow
Caption: Synthesis of bicyclo[3.2.1]octan-6-amine via ring expansion and reductive amination.
Pharmacological Applications[2]
4.1. Conformational Restriction of Neurotransmitters
The primary utility of the 6-amine scaffold is to "freeze" the ethylamine side chain of neurotransmitters into a bioactive conformation.
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Melatonin Analogs : Research has demonstrated that fusing the ethylamide side chain of melatonin into the bicyclo[3.2.1]octane core (specifically the exo-isomer) retains binding affinity at MT1/MT2 receptors while improving metabolic stability against MAO (Monoamine Oxidase) degradation.
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Mechanism : The rigid scaffold prevents the free rotation of the amide side chain, reducing the entropic penalty of binding to the receptor.
4.2. mGluR5 Allosteric Modulators
Patent literature identifies bicyclo[3.2.1]octyl amides as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).
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Role : The bicyclic cage acts as a hydrophobic spacer that fits into the allosteric pocket, replacing traditional piperidine or cyclohexane rings.
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Advantage : The bridgehead carbons provide unique vectors for exploring structure-activity relationships (SAR) that are inaccessible with monocyclic rings.
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[3.2.1]octan-6-one
Prerequisite for amine synthesis.
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Reactants : 3-chlorobicyclo[3.2.1]oct-2-ene (9.0 g), conc.
(100 mL).[1] -
Procedure :
Protocol 2: Reductive Amination to Bicyclo[3.2.1]octan-6-amine
Targeting the racemic amine mixture.
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Reagents : Bicyclo[3.2.1]octan-6-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol.
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Procedure :
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Dissolve ketone and ammonium acetate in methanol. Stir for 1 hour at RT to form the imine in situ.
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Add
slowly. -
Stir for 24 hours.
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Quench : Add conc. HCl until pH < 2 (to decompose excess hydride). Evaporate methanol.
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Workup : Basify aqueous residue with NaOH (pH > 12). Extract with Dichloromethane (DCM).
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Isolation : Dry DCM layer (
) and concentrate. The resulting oil is the free amine. -
Characterization :
NMR will show the CH-NH2 proton as a multiplet around 3.0–3.5 ppm. The exo isomer typically resonates upfield relative to the endo.
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References
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Filippini, M. H., & Rodriguez, J. (1999). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 99(1), 27–76.
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Grover, S. K., et al. (1964). Bicyclo[3.2.1]octan-3-one.[2] Organic Syntheses, 44, 27. (Methodology adapted for 6-one).
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Shiryaev, V. A., et al. (2006). Synthesis of indole derivatives fused with bicyclo[3.2.1]octane framework: Putative melatonin conformationally rigid analogues.[3] Mendeleev Communications, 16(6), 317-319.
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PubChem Database . Bicyclo[3.2.1]octan-6-one (CID 268168).[4] National Center for Biotechnology Information.
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Cosford, N. D., et al. (2012). Bicyclo[3.2.1]octyl amide derivatives and uses of same. World Intellectual Property Organization, WO2012088365A1.
